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Ranatuerin-2PLf

Cat. No.: B1576013
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Description

Overview of Antimicrobial Peptides (AMPs) as Innate Immune Components

Antimicrobial peptides are essential effector molecules of the innate immune system. frontiersin.org They provide a rapid and broad-spectrum defense against a variety of microorganisms, including bacteria, fungi, viruses, and parasites. frontiersin.orgfrontiersin.org A key feature of AMPs is their ability to often act directly on the microbial cell membrane, causing disruption and cell death. wikipedia.org This mechanism is generally less prone to the development of resistance compared to conventional antibiotics. imrpress.com

Most AMPs share common structural characteristics: they are typically short, containing between 12 and 50 amino acids, possess a net positive charge due to an abundance of basic amino acid residues like lysine (B10760008) and arginine, and are amphipathic, meaning they have distinct hydrophobic and hydrophilic regions. wikipedia.orgfrontiersin.org This amphipathicity allows them to interact with and insert into the negatively charged microbial membranes. Beyond their direct killing effects, many AMPs also possess immunomodulatory functions, influencing processes like inflammation and wound healing. frontiersin.orgmdpi.commdpi.com

Classification and Phylogenetic Relationships of Anuran Skin Peptides

The skin secretions of anurans (frogs and toads) are a rich source of a vast diversity of bioactive peptides. These peptides are classified into numerous families based on their primary amino acid sequence similarities. imrpress.com To date, over 40 major peptide families have been identified from anuran skin. imrpress.com Some of the well-studied families from ranid frogs include the brevinins, esculentins, temporins, and ranatuerins. researchgate.net

The amino acid sequences of these peptides, including those of the ranatuerin-2 (B1576050) family, have proven to be valuable molecular markers for studying the taxonomic and phylogenetic relationships between different frog species. mbru.ac.aecore.ac.uknih.gov Variations in the peptide sequences can reflect the evolutionary history and divergence of species. For instance, cladistic analyses based on the primary structures of brevinin-1 (B586460) and ranatuerin-2 peptides have been used to infer close phylogenetic relationships between different Eurasian frog species. mbru.ac.ae Similarly, the distribution and structural similarities of ranatuerin-2 peptides have been used to explore the evolutionary connections among North American frogs. core.ac.uk

The ranatuerin-2 family itself is characterized by a conserved C-terminal region that includes a "Rana box," a cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.com However, the N-terminal region of these peptides shows considerable sequence variation. core.ac.ukmdpi.com

Historical Discovery and Early Characterization of Ranatuerin Peptides

The ranatuerin family of peptides was first identified from the skin of the North American bullfrog, Lithobates catesbeianus (formerly Rana catesbeiana). mdpi.comresearchgate.net Subsequent research led to the discovery of ranatuerin peptides in numerous other North American frog species, as well as in some Asian frogs. core.ac.ukmdpi.com The ranatuerin-2 subfamily is a prominent group within this larger family. nih.gov

Early studies focused on isolating and characterizing the primary structures of these peptides. It was quickly established that ranatuerin-2 peptides generally exhibit broad-spectrum antibacterial activity with relatively low hemolytic (red blood cell-damaging) activity. researchgate.netmdpi.com A defining feature of the ranatuerin-2 peptides is the presence of a C-terminal cyclic heptapeptide (B1575542) or hexapeptide domain, the "Rana box," formed by a disulfide bond between two cysteine residues. mdpi.com While the primary structures of the N-terminal regions are poorly conserved across different species, the cysteine residues forming this cyclic structure are invariant. core.ac.ukmdpi.com The functional significance of this "Rana box" has been a subject of ongoing research, with studies suggesting it plays a role in maintaining the peptide's biological potency. nih.gov

The discovery and characterization of ranatuerin peptides from various frog species have not only contributed to our understanding of amphibian innate immunity but have also highlighted their potential as templates for the development of new therapeutic agents. researchgate.net

Research Findings on Ranatuerin-2PLf and Related Peptides

Detailed research has provided insights into the structure and activity of ranatuerin peptides. This compound, from Lithobates palustris, has the amino acid sequence GIMDTVKNAAKDLAGQLDKLKCRITGC. imrpress.com It is a 29-residue peptide containing a disulfide bridge. imrpress.com

Studies on related ranatuerin-2 peptides have shed light on their structure-activity relationships. For example, Ranatuerin-2P from Rana pipiens is active against Staphylococcus aureus, Escherichia coli, and Candida albicans. novoprolabs.com Another peptide from the pickerel frog, Ranatuerin-2PLx, has demonstrated not only antimicrobial effects but also the ability to inhibit the proliferation of cancer cells. nih.gov Research on analogues of ranatuerin peptides has indicated that the C-terminal "Rana box" is often important for maintaining both antimicrobial and antiproliferative activities. nih.gov

The table below summarizes key information about this compound and some related ranatuerin peptides.

Peptide NameSource OrganismAmino Acid SequenceKey Features
This compound Lithobates palustris (Pickerel frog)GIMDTVKNAAKDLAGQLDKLKCRITGCContains a disulfide bridge imrpress.com
Ranatuerin-2P Rana pipiens (Northern leopard frog)GFFDSVKNAAKDLAGKLDKLKCKITGCActive against S. aureus, E. coli, and C. albicans novoprolabs.com
Ranatuerin-2PLx Lithobates palustris (Pickerel frog)GLLGSVKGVAKGLAGKLDSLKCKITGCExhibits antimicrobial and anticancer activity nih.gov
Ranatuerin-2Pb Rana pipiens (Northern leopard frog)GFLDTLKNLAKGVAGKLDSLKCKITGC-NH2Broad-spectrum antimicrobial activity nih.gov
Ranatuerin-2OLa Rana okaloosae (Florida bog frog)GFLDTLKNAAKDLAGKLDKLKCKITGCIdentified through peptidomic analysis novoprolabs.com

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIMDTVKNAAKDLAGQLDKLKCRITGC

Origin of Product

United States

Isolation, Identification, and Biosynthetic Pathways of Ranatuerin 2plf

Natural Sources and Collection Methodologies from Rana Species

Ranatuerin-2PLf is naturally sourced from the skin secretions of the Pickerel Frog, Lithobates palustris (formerly classified as Rana palustris). nih.govuniprot.org This species is part of the extensive Rana genus (now often divided into Rana and Lithobates), which are known to produce a diverse arsenal (B13267) of antimicrobial peptides from specialized granular glands in their skin. researchgate.netcore.ac.uk

The collection of these secretions is performed using non-lethal methods designed to stimulate the release of the peptides from the skin glands. A common technique involves mild electrical stimulation applied to the dorsal skin surface or the administration of a secretagogue like norepinephrine. nih.govresearchgate.net The resulting secretions are then carefully collected, often by rinsing the frog with deionized water. This aqueous solution containing the peptide mixture is then lyophilized (freeze-dried). nih.gov The lyophilized powder is stable and can be stored frozen for subsequent analysis, which includes the purification and identification of individual peptides like this compound.

Gene Cloning and cDNA Sequencing for Precursor Identification

The identification of the primary structure of this compound and its biosynthetic origin is achieved through molecular cloning and cDNA sequencing. nih.gov This process, demonstrated effectively for the closely related peptide Ranatuerin-2PLx from the same frog species, begins with the extraction of total RNA from the lyophilized skin secretions. nih.gov

From this total RNA, intact polyadenylated messenger RNA (mRNA) is isolated using specialized kits, such as those employing oligo(dT)-magnetic beads. nih.govthermofisher.com This mRNA pool represents the transcripts of all proteins being synthesized in the skin glands at the time of collection. The isolated mRNA is then used as a template for the synthesis of complementary DNA (cDNA) through a process called reverse transcription. nih.gov

To identify the specific cDNA encoding the this compound precursor, a technique known as Rapid Amplification of cDNA Ends (RACE) is employed. nih.govnih.gov This method utilizes a degenerate primer designed to target a highly conserved nucleotide sequence found in the 5'-untranslated region of known ranatuerin peptide precursors from other Rana species. nih.gov The RACE-PCR products are then purified and cloned into a suitable vector, creating a cDNA library. nih.govias.ac.inusda.gov Sequencing of these clones reveals the full nucleotide sequence of the precursor's cDNA, which can then be translated into its corresponding amino acid sequence. nih.gov For instance, the precursor for the related Ranatuerin-2PLx was identified as a 71-amino acid polypeptide. nih.govuniprot.org

Precursor Processing and Post-Translational Modification Mechanisms

The cDNA sequence of the ranatuerin precursor reveals a multi-domain structure characteristic of amphibian antimicrobial peptides. mdpi.comresearchgate.net This precursor protein is not the final, active peptide but an inactive propeptide that requires several processing steps. nih.govthermofisher.com The typical structure, as seen in related ranatuerins, consists of:

An N-terminal signal peptide sequence (typically 22 amino acids long), which directs the nascent polypeptide for secretion. nih.govmdpi.com

An acidic spacer peptide region. mdpi.comresearchgate.net

The sequence of the mature antimicrobial peptide. mdpi.comresearchgate.net

A C-terminal extension in some cases.

The release of the mature peptide from this precursor is accomplished by proteolytic cleavage. thermofisher.com This occurs at a specific, highly conserved processing site, typically a Lysyl-Arginine (-KR-) pair, located immediately before the N-terminus of the mature peptide sequence. nih.govmdpi.com This cleavage is carried out by proprotein convertase enzymes within the secretory pathway. nih.gov

Following cleavage, the mature peptide undergoes crucial post-translational modifications (PTMs) to achieve its final, biologically active conformation. ebi.ac.uklecturio.com For this compound and other ranatuerin-2 (B1576050) family members, the most significant PTM is the formation of an intramolecular disulfide bond. researchgate.netnih.gov This bond forms between two cysteine residues located near the C-terminus, creating a cyclic heptapeptide (B1575542) domain referred to as the "Rana box". nih.govimrpress.com This structural feature is critical for the peptide's activity. In laboratory synthesis, this disulfide bridge can be formed through controlled oxidation, for example, using a dilute hydrogen peroxide solution. nih.gov

Table 1: Deduced Amino Acid Sequence and Structural Features of this compound Precursor (based on homologous Ranatuerin-2PLx) The following table is based on the published precursor for Ranatuerin-2PLx, a close homolog from the same species, to illustrate the typical structure.

Domain Sequence Residue Count Function
Signal Peptide MKTLSLLVFLLGLLVSICRAAG22Directs peptide for secretion
Acidic Spacer EEEEDD6Spacer region, cleaved off
Processing Site KR2Recognition site for proprotein convertase
Mature Peptide GIMDTVKNAAKNLAGQLLDKLKCKITGGC28The final, active this compound peptide

Data derived from homologous peptide precursor structures found in scientific literature. nih.govmdpi.com

Mass Spectrometric and Peptidomic Analysis for Mature Peptide Confirmation

While gene cloning provides the theoretical sequence of the mature peptide, peptidomic analysis is required to confirm its actual presence and primary structure in the natural secretions. unl.edunih.gov This process begins with the fractionation of the crude, lyophilized skin secretion using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov The secretion is dissolved in a suitable solvent (e.g., trifluoroacetic acid in water) and injected into the HPLC system. A gradient of increasing organic solvent (like acetonitrile) is used to separate the complex mixture of peptides based on their hydrophobicity, with each peptide eluting at a characteristic retention time. nih.gov

Fractions are collected and analyzed using mass spectrometry. nih.govmdpi.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is employed to determine the precise molecular mass of the peptide in each fraction. nih.gov The experimentally determined mass is then compared to the theoretical mass calculated from the amino acid sequence deduced from the cDNA.

To definitively confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is performed. nih.govresearchgate.net In this technique, the isolated peptide ion is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. This fragmentation pattern allows for the de novo sequencing of the peptide, which is then matched with the sequence obtained from the cDNA cloning. nih.gov The combination of a matching RP-HPLC retention time, molecular mass, and MS/MS fragmentation data provides unambiguous confirmation of the structure of the mature this compound peptide. nih.gov

Table 2: Amino Acid Sequence of Mature this compound

Property Value
Full Sequence GIMDTVKNAAKDLAGQLDKLKCRITGC
Length (aa) 27
Disulfide Bridge Cys22-Cys27

Sequence data sourced from the IMR Press database. imrpress.com

Advanced Structural Characterization and Elucidation of Ranatuerin 2plf

Primary Sequence Analysis and Amino Acid Composition

The primary structure of Ranatuerin-2PLf consists of a specific sequence of amino acids. The sequence for this compound is GIMDTVKNAAKDLAGQLDKLKCRITGC. imrpress.com Ranatuerin-2 (B1576050) peptides, in general, are known to have poorly conserved primary structures, often featuring several residue deletions. nih.gov However, they typically contain conserved elements, including specific glycine (B1666218) and lysine (B10760008) residues, and a characteristic C-terminal "Rana box". nih.gov

The amino acid composition of this compound is detailed in the table below.

Amino AcidCodeCount
GlycineG3
IsoleucineI2
MethionineM1
Aspartic AcidD3
ThreonineT2
ValineV1
LysineK4
AsparagineN1
Alanine (B10760859)A3
LeucineL3
GlutamineQ1
CysteineC2
ArginineR1
Total Residues 27

Secondary Structure Determination in Different Environments

The secondary structure of peptides like this compound is crucial for their biological activity and can change depending on the surrounding environment.

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of proteins and peptides. harvard.educreative-proteomics.com For ranatuerin-2 peptides, CD spectroscopy has shown that they typically adopt an α-helical structure, particularly in membrane-mimicking environments such as 50% trifluoroethanol (TFE). nih.gov The interaction with the phospholipid membrane of a target cell is a prerequisite for their lytic activity and induces a propensity to form amphipathic alpha-helical or beta-sheet structures. imrpress.com While specific CD data for this compound is not detailed in the provided search results, the behavior of other ranatuerin-2 peptides suggests it would likely exhibit a similar conformational change from a random coil in aqueous solution to a more ordered helical structure in a hydrophobic environment. The removal of the Rana box in a related peptide, Ranatuerin-2PLx, was shown to markedly reduce its helical conformation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structure of peptides in solution. nih.govnih.gov For a related peptide, Ranatuerin-2CSa, NMR studies in a TFE-water mixture revealed a helix-turn-helix conformation. nih.gov In aqueous solution, the peptide showed a lack of defined secondary structure. nih.gov This indicates that the presence of a membrane-mimicking solvent is critical for inducing the folded, active conformation. While specific NMR data for this compound was not found, these findings on a similar peptide suggest a flexible structure in aqueous environments that becomes more ordered and helical upon interacting with a membrane-like medium.

X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of molecules in a solid, crystalline state. nih.govcreative-biostructure.com This technique provides detailed information about the atomic arrangement and molecular conformation. However, obtaining high-quality crystals of peptides can be challenging. creative-biostructure.com There is currently no specific information available in the search results regarding the successful crystallization and X-ray diffraction analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Disulfide Bridge Connectivity and Cyclic Domain (Rana Box) Topology

A defining feature of the ranatuerin-2 family of peptides is the presence of a "Rana box," a cyclic domain formed by a disulfide bridge between two cysteine residues. nih.govresearchgate.net In this compound, the two cysteine residues are located at positions 21 and 27 of the amino acid sequence (GIMDTVKNAAKDLAGQLDKLKC RITGC ). imrpress.com This disulfide bond creates a cyclic hexapeptide or heptapeptide (B1575542) domain at the C-terminus of the peptide. nih.gov The exact role of the Rana box is still under investigation, with some studies suggesting it is crucial for maintaining the biological activities of the peptide, while others have found it to be dispensable for antibacterial activity in certain ranatuerin-2 peptides. nih.govnih.gov For instance, in Ranatuerin-2PLx, the deletion of the Rana box led to a drastic reduction in its antibacterial and antiproliferative activities. nih.gov Conversely, for another ranatuerin-2 peptide, R2AW, the disulfide bridge and Rana box were found to be dispensable for its antibacterial activity. nih.gov

Amphipathicity and Net Charge Characterization

Amphipathicity and net charge are fundamental properties of antimicrobial peptides that govern their interaction with and disruption of microbial membranes. mdpi.comsemanticscholar.org

Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues, allowing the peptide to interact with both the lipidic and aqueous components of a cell membrane. mdpi.com The α-helical conformation adopted by ranatuerin-2 peptides in membrane environments facilitates this amphipathic structure. imrpress.com Helical wheel projections of related peptides, such as ranatuerin-2Pb, show a distinct hydrophobic face and a polar face. nih.gov This arrangement is critical for the peptide's ability to insert into and disrupt the bacterial membrane.

Net Charge: this compound has a calculated net positive charge due to the presence of basic amino acid residues (Lysine and Arginine) outnumbering the acidic residues (Aspartic Acid). At a neutral pH, the four lysine residues and one arginine residue contribute a +5 charge, while the three aspartic acid residues contribute a -3 charge, resulting in a net charge of +2. A net positive charge is a common feature of antimicrobial peptides, as it facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. imrpress.comubc.ca Studies on other ranatuerin peptides have shown that both the cysteine-bridged segment and the cationicity within the loop domain are important for their biological potency. nih.gov

Chemical Synthesis and Engineered Modifications of Ranatuerin 2plf and Analogues

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing ranatuerin-2PLf and its engineered variants. biotage.combachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. biotage.combachem.com The key advantage of SPPS is the ability to easily remove excess reagents and by-products by simple filtration and washing steps, which significantly streamlines the purification process compared to solution-phase synthesis. biotage.combachem.com

The most common approach for SPPS is the Fmoc/tBu strategy. nih.gov In this method, the N-terminus of the growing peptide chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle to allow for the addition of the next amino acid. nih.govbeilstein-journals.org The side chains of reactive amino acids are protected by tert-butyl (tBu) based groups, which remain stable throughout the synthesis and are only removed at the final cleavage step. beilstein-journals.org Automated synthesizers, including those with microwave assistance, have further enhanced the efficiency and speed of SPPS, making it a powerful tool for generating peptide libraries for structure-activity relationship studies. beilstein-journals.org

The general cycle of SPPS involves:

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc). bachem.com

Washing: Rinsing the resin to remove the deprotection agent and by-products. bachem.com

Coupling: Activation of the incoming amino acid's carboxyl group and its subsequent reaction with the deprotected N-terminus of the peptide chain. bachem.com

Washing: Removing excess reagents and soluble by-products. bachem.com

Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). biotage.com The crude peptide is then purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. nih.gov

Strategies for Chemical Modification and Design of Analogues

Chemical modifications are instrumental in optimizing the properties of this compound. These modifications are guided by the desire to enhance its therapeutic potential by improving its antimicrobial and anticancer activities, stability, and selectivity. nih.gov

Substituting specific amino acids in the this compound sequence is a primary strategy to modulate its physicochemical properties and biological functions. nih.govnih.gov

Lysine (B10760008) (Lys): Increasing the net positive charge of the peptide by substituting neutral or acidic amino acids with lysine often enhances its antimicrobial potency. nih.gov This is because the initial interaction between the cationic peptide and the negatively charged microbial membrane is electrostatic. For instance, substituting asparagine at position 8 with lysine in ranatuerin-1 (B1576056) resulted in an analogue with increased cationicity and enhanced activity against a range of bacteria. nih.gov Similarly, the strategic placement of lysine residues can improve the anticancer activity of ranatuerin-2 (B1576050) analogues. nih.gov

Serine (Ser): Serine can be used to replace cysteine residues to investigate the role of the disulfide bridge. nih.govmdpi.com In some ranatuerin analogues, replacing the two cysteines that form the C-terminal "Rana box" loop with serine did not significantly diminish antibacterial activity, suggesting the disulfide bridge may be dispensable for this particular function in some cases. nih.govmdpi.com

Tryptophan (Trp): The introduction of tryptophan, an aromatic amino acid, can enhance the peptide's interaction with the microbial membrane. icaas-npo.org Tryptophan residues are known to anchor peptides to the lipid bilayer interface, which can be a crucial step in their membrane-disrupting mechanism.

Table 1: Examples of Amino Acid Substitutions in Ranatuerin Analogues and their Effects

Parent Peptide Analogue Modification Observed Effect Reference
Ranatuerin-1 [Lys-8] ranatuerin-1 Asn-8 → Lys Increased cationicity and antimicrobial potency. nih.gov nih.gov
Ranatuerin-2AW [Ser]-R2AW Cys → Ser Similar antibacterial activity to the native peptide. nih.govmdpi.com nih.govmdpi.com
Ranatuerin-2AW [Lys4,19, Leu20]R2AW(1-22)-NH2 Multiple substitutions Significantly optimized antibacterial and anticancer activities. nih.gov nih.gov

Modifications at the peptide's ends, the N-terminus and C-terminus, are critical for stability and activity. lifetein.comsigmaaldrich.com

Amidation: C-terminal amidation is a common modification that neutralizes the negative charge of the C-terminal carboxyl group. sigmaaldrich.com This modification can increase the peptide's stability by making it more resistant to degradation by carboxypeptidases. lifetein.com It can also enhance biological activity by more closely mimicking the structure of native proteins. lifetein.com For example, a C-terminally amidated and truncated analogue of ranatuerin-2Pb, named RPb, showed significantly enhanced broad-spectrum antimicrobial activity. nih.gov

Truncation: Deleting amino acid residues from either the N- or C-terminus can help identify the minimal active sequence of the peptide. mdpi.comnih.gov For ranatuerin-2 peptides, truncation studies have revealed that the C-terminal "Rana box" cyclic domain can sometimes be removed without a loss of antibacterial activity, suggesting the N-terminal α-helical domain is the primary driver of this effect. nih.govmdpi.com However, in other contexts, such as with ranatuerin-2PLx, removal of this C-terminal loop drastically reduced both antibacterial and antiproliferative activities. nih.gov

This compound naturally contains a disulfide bridge between two cysteine residues, forming a cyclic "Rana box" at the C-terminus. imrpress.com The role of this cyclic structure is an active area of investigation. While some studies on related ranatuerins suggest this loop is not essential for antibacterial activity, others indicate it is crucial for antiproliferative effects. nih.govmdpi.com

Beyond the native disulfide bridge, other cyclization strategies can be employed to create more conformationally constrained analogues. These strategies can include head-to-tail cyclization or the introduction of other chemical linkers. The goal of such constraints is to lock the peptide into its bioactive conformation, which can lead to increased receptor affinity, enhanced stability against proteases, and improved selectivity.

Incorporating non-proteinogenic amino acids—those not found in the standard genetic code—is a powerful strategy for developing peptide-based drug candidates with improved properties. wikipedia.orgnih.gov These unnatural amino acids can be used to:

Increase Proteolytic Stability: Introducing non-natural amino acids can make peptides resistant to degradation by proteases, which are evolved to recognize and cleave peptide bonds between standard L-amino acids. nih.gov

Modulate Conformation: Non-proteinogenic amino acids can introduce specific conformational constraints or structural elements that can enhance biological activity. nih.gov

Alter Physicochemical Properties: They can be used to fine-tune properties like hydrophobicity, charge, and hydrogen bonding capacity in ways that are not possible with the 20 standard amino acids. nih.gov

While specific examples of this compound analogues with non-proteinogenic amino acids are not extensively detailed in the provided context, this remains a key strategy in modern peptide drug design. nih.gov

Cyclization and Constrained Peptide Design

Rational Design Principles for Optimizing this compound Analogues

The design of more potent and selective this compound analogues is guided by a set of rational design principles that leverage an understanding of structure-activity relationships. nih.govnih.govmdpi.com

Enhancing Amphipathicity: The separation of hydrophobic and hydrophilic residues on opposite faces of the peptide's α-helix is crucial for its ability to interact with and disrupt microbial membranes. mdpi.com Modifications aim to create a more ideal amphipathic structure, with a clear hydrophobic face that can insert into the lipid bilayer and a cationic face that interacts with the negatively charged membrane surface.

Structure-Activity Relationship (SAR) Studies: A systematic approach is employed where a series of analogues with single or multiple modifications are synthesized and tested. mdpi.com This allows researchers to determine how specific structural features contribute to the peptide's biological activity. mdpi.com For instance, by creating truncated and substituted analogues of ranatuerin-2 peptides, researchers have been able to probe the distinct roles of the N-terminal α-helix and the C-terminal "Rana box". nih.govmdpi.com

Table 2: Summary of Rational Design Principles for this compound Analogues

Design Principle Objective Example Strategy Reference
Enhance Amphipathicity Improve membrane interaction and disruption. Strategic placement of hydrophobic and cationic residues to form distinct faces on the α-helix. mdpi.com
Optimize Cationicity Increase attraction to negatively charged microbial membranes. Substitute neutral residues with lysine or arginine. nih.gov nih.govnih.gov
Optimize Hydrophobicity Enhance insertion into the lipid bilayer. Substitute residues to increase the hydrophobic moment without causing excessive toxicity. nih.gov nih.govnih.gov

Modulation of Cationicity

Cationicity, the net positive charge of a peptide, is a primary determinant of its initial interaction with negatively charged microbial membranes. imrpress.com Increasing the net positive charge of ranatuerin analogues has been a key strategy to enhance their antimicrobial potency. This is typically achieved by substituting neutral or acidic amino acid residues with basic residues, such as lysine (Lys) or arginine (Arg). nih.gov

A study on ranatuerin-1 demonstrated that replacing the neutral asparagine at position 8 with a cationic lysine (Asn-8→Lys) resulted in an analogue with increased cationicity and, consequently, greater potency against a variety of Gram-positive and Gram-negative bacteria. nih.gov Similarly, in the progressive design of analogues for Ranatuerin-2-AW (R2AW), substitutions were made to enhance the peptide's net charge. nih.gov The resulting variant, [Lys4,19, Leu20]R2AW(1-22)-NH2, which featured lysine substitutions to boost its positive charge, exhibited significantly optimized antibacterial and anticancer activities. nih.gov

Table 1: Physicochemical Properties of Ranatuerin-2Pb and its Analogues

Peptide Sequence Net Charge (z)
Ranatuerin-2Pb SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT-OH 4
RPa SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC-OH 3
RPb SFLTTVKKLVTNLAAL-NH2 3

Data sourced from Zhou et al. (2019). nih.gov

Adjustment of Hydrophobicity and Hydrophobic Moment

Hydrophobicity, the measure of a peptide's non-polar character, and the hydrophobic moment, which describes the amphipathicity of a helical peptide, are critical for the insertion and disruption of microbial cell membranes. nih.govimrpress.com Fine-tuning these parameters is essential, as excessive hydrophobicity can lead to non-specific interactions and increased toxicity.

Engineered modifications of ranatuerin analogues often involve substituting amino acids to alter hydrophobicity. In the design of Ranatuerin-2-AW (R2AW) analogues, researchers explored the effect of hydrophobicity by replacing two alanine (B10760859) residues at positions 6 and 10 with tryptophan ([Trp6,10]R2AW(1-22)-NH2). nih.gov Tryptophan was chosen for its bulky, hydrophobic indole (B1671886) side chain, which is known to favor insertion into lipid bilayers. nih.gov However, it was found that this significant increase in hydrophobicity did not lead to a corresponding benefit in antibacterial activity, suggesting an optimal range for this parameter. nih.gov

Another study involving ranatuerin-1 showed that increasing hydrophobicity by substituting asparagine with alanine at position 22 resulted in a 3.5-fold increase in hemolytic activity, highlighting the delicate balance required. nih.gov The analysis of Ranatuerin-2Pb and its truncated analogues, RPa and RPb, also revealed variations in their hydrophobicity (H) and hydrophobic moment (µH), which correlated with their differing biological activities. nih.gov For example, the truncated analogue RPb showed a higher hydrophobicity value (0.613) compared to the parent peptide Ranatuerin-2Pb (0.486), which was associated with its significant broad-spectrum antimicrobial activity. nih.gov These findings underscore the importance of precisely adjusting hydrophobicity and the hydrophobic moment to enhance the therapeutic potential of ranatuerin peptides while minimizing unwanted side effects.

Table 2: Physicochemical Properties of Ranatuerin-2-AW and Selected Analogues

Peptide Hydrophobicity (H) Hydrophobic Moment (µH) Net Charge
R2AW 0.407 0.428 +3
[Lys4,19, Leu20]R2AW(1-22)-NH2 0.443 0.534 +5
[Trp6,10]R2AW(1-22)-NH2 0.590 0.485 +3

Data sourced from Dou et al. (2023). nih.govnih.gov

Structure Activity Relationship Sar Studies of Ranatuerin 2plf Derivatives

Impact of the Rana Box Cyclic Domain on Biological Activities

A characteristic feature of many amphibian-derived AMPs, including those in the ranatuerin-2 (B1576050) family, is the presence of a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.com This structure is commonly referred to as the "Rana box." mdpi.comnih.gov The primary sequence of Ranatuerin-2PLf, for instance, terminates in the sequence Cys-Lys-Ile-Thr-Gly-Cys, forming a cyclic heptapeptide (B1575542) loop. imrpress.com

Conversely, a study on a different ranatuerin-2 peptide, R2AW, found that analogues where the cyclic domain was deleted or where the cysteines were replaced with serines (thus preventing the disulfide bridge) showed similar antibacterial activity to the original peptide. nih.govnih.gov This suggests that for certain ranatuerin-2 peptides, the Rana box and the disulfide bridge are dispensable for antibacterial activity. nih.govnih.gov This has led researchers to describe the role of the Rana box as ambiguous and controversial, as its removal can lead to altered or retained bioactivity depending on the specific peptide family and sequence. nih.gov

Role of Specific Amino Acid Residues and Sequence Motifs in Activity

The specific amino acid sequence of this compound (GIMDTVKNAAKDLAGQLDKLKCRITGC) dictates its physicochemical properties and, consequently, its biological function. imrpress.com SAR studies have highlighted that targeted substitutions of specific residues can significantly modulate activity.

A key strategy for enhancing bioactivity involves increasing the peptide's net positive charge (cationicity) and hydrophobicity. In a study on the ranatuerin-2 analogue R2AW, a derivative was designed by making specific amino acid substitutions to enhance these properties. The resulting peptide, [Lys4,19, Leu20]R2AW(1-22)-NH2, where methionine at position 4 and aspartic acid at position 19 were replaced by lysine (B10760008), and lysine at position 20 was replaced by leucine, exhibited significantly optimized antibacterial and anticancer activities. nih.govnih.gov This demonstrates the critical role of residues at these positions for bioactivity.

The importance of cationic residues within the Rana box itself has also been noted. For the peptide R2PLx, the absence of a positively charged amino acid within this cyclic motif was found to greatly impair its antibacterial activity, more so than the simple removal of the entire loop. nih.gov This indicates that for some ranatuerins, the charge contribution from this specific region is a crucial determinant of function.

Table 1: Comparison of Antimicrobial Activity of Ranatuerin-2AW and its Modified Analogue

Peptide Sequence Modification MIC vs. S. aureus (µM) MIC vs. E. coli (µM)
R2AW (Native) GFMDTAKNVAKNVAATLLDKLKCKITGGC - 32 32
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ GFMK TAKNVAKNVAATLLDK LL -NH₂ Substitutions and Truncation 4 8

Data sourced from a study on Ranatuerin-2-AW (R2AW). nih.gov

Influence of Amphipathicity and Charge Distribution on Bioactivity

The biological activity of this compound and its analogues is heavily dependent on their amphipathic character and the distribution of charged residues. researchgate.net Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues upon the folding of the peptide into its secondary structure, typically an α-helix. mdpi.com This arrangement is crucial for the peptide's ability to interact with and disrupt the lipid bilayer of microbial cell membranes. imrpress.com

The key features are:

Net Positive Charge: The presence of basic amino acid residues, such as lysine (K), provides a net positive charge. imrpress.com This charge facilitates the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids).

Hydrophobicity: The hydrophobic face of the helix, rich in nonpolar residues like leucine, alanine (B10760859), and isoleucine, drives the insertion of the peptide into the hydrophobic core of the cell membrane, leading to permeabilization and cell death. mdpi.com

Studies on ranatuerin derivatives have consistently shown that modifying the peptide to enhance its cationicity and hydrophobicity can lead to significantly improved bioactivity. The enhanced potency of the [Lys4,19, Leu20]R2AW(1-22)-NH2 analogue is a direct result of increasing its net positive charge and hydrophobicity. nih.govnih.gov Similarly, studies on truncated analogues of Ranatuerin-2Pb show a clear correlation between these physicochemical parameters and antimicrobial efficacy.

Table 2: Physicochemical Properties and Activity of Ranatuerin-2Pb and its Truncated Analogues

Peptide Net Charge Hydrophobicity (H) Hydrophobic Moment (µH) MIC vs. S. aureus (µM) MIC vs. E. coli (µM)
Ranatuerin-2Pb +4 0.486 0.368 8 16
RPa (Truncated) +3 0.540 0.491 64 128
RPb (Truncated) +3 0.613 0.297 16 32

Data derived from a study on Ranatuerin-2Pb and its analogues. nih.gov

This data illustrates that a delicate balance of charge and hydrophobicity is required for optimal activity. While RPb has a higher hydrophobicity than the parent peptide, its activity against S. aureus is slightly lower, highlighting that simply maximizing one parameter does not always guarantee enhanced performance. nih.gov The spatial distribution of these residues, which defines the peptide's amphipathic conformation, is a critical factor in its biological response. researchgate.net

Mechanistic Investigations of Ranatuerin 2plf Biological Actions

Membrane Interaction and Permeabilization Mechanisms

The primary mode of action for the majority of antimicrobial peptides, including those in the ranatuerin family, is the permeabilization and disruption of the cell membrane. imrpress.comopenaccessjournals.com This process is initiated by the peptide's binding to the membrane surface and culminates in the loss of membrane integrity, leading to leakage of cellular contents and cell death. nih.govfrontiersin.org The interaction is complex, involving initial electrostatic attraction, structural changes in the peptide, and physical disturbance of the lipid bilayer. frontiersin.orgfrontiersin.org

Several models have been proposed to describe how antimicrobial peptides compromise membrane integrity. These models are not mutually exclusive, and the specific mechanism employed can depend on factors like peptide concentration, peptide structure, and the composition of the target membrane. nih.govucl.ac.uk The main proposed mechanisms include the barrel-stave model, the toroidal pore model, and the carpet model. frontiersin.orgnih.govresearchgate.netnih.gov

Barrel-Stave Model : In this model, peptide monomers first bind to the membrane surface and then insert into the hydrophobic core of the lipid bilayer. nih.govosti.gov These inserted peptides then aggregate to form a bundle, creating a transmembrane pore or channel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the interior of the pore, creating a water-filled channel through which ions and other molecules can pass. nih.gov

Toroidal Pore Model : Similar to the barrel-stave model, peptides bind to the membrane and insert into it. However, in the toroidal pore model, the lipid molecules of the membrane bend inward to line the pore along with the peptides. frontiersin.orgucl.ac.uk This creates a continuous channel where the peptide helices are associated with the lipid headgroups throughout the pore structure. This mechanism causes significant disruption and curvature of the membrane. nih.gov

Carpet Model : In this mechanism, the peptides first accumulate on the surface of the target membrane, forming a "carpet-like" layer. nih.govresearchgate.net This binding is primarily driven by electrostatic interactions between the cationic peptides and the anionic phospholipid headgroups of the microbial membrane. researchgate.net Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles or transient pores and causing a general loss of membrane integrity without forming stable, structured pores. nih.govresearchgate.net

Table 1: Comparison of Membrane Disruption Models

Model Peptide Orientation Membrane Involvement Result
Barrel-Stave Peptides insert perpendicularly into the membrane core. nih.gov Lipid bilayer remains relatively intact around the pore. nih.gov Formation of a stable, peptide-lined transmembrane channel. osti.gov
Toroidal Pore Peptides insert and are associated with lipid headgroups. ucl.ac.uk Lipid monolayers curve inward to line the pore. ucl.ac.uknih.gov Formation of a transient or stable pore lined by both peptides and lipids. frontiersin.org
Carpet Peptides lie parallel to the membrane surface initially. researchgate.net Membrane is disrupted in a detergent-like manner. nih.govresearchgate.net Membrane disintegration, micellization, and non-specific leakage. researchgate.net

The initial and crucial step in the action of cationic antimicrobial peptides like Ranatuerin-2PLf is the electrostatic attraction to the negatively charged surfaces of microbial cell membranes. nih.govmdpi.com Bacterial membranes are rich in anionic components, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria, which give them a net negative charge. nih.gov

This charge difference creates a strong electrostatic gradient that attracts the positively charged this compound. mdpi.commdpi.com This initial binding concentrates the peptide on the cell surface, a prerequisite for subsequent disruptive actions. frontiersin.orgmdpi.com The interaction involves the positively charged amino acid residues (like Lysine (B10760008) and Arginine) of the peptide binding to the negatively charged phosphate (B84403) groups of the membrane lipids. mdpi.commdpi.com Following this initial electrostatic contact, hydrophobic interactions between the nonpolar residues of the peptide and the lipid acyl chains of the membrane further stabilize the association and promote insertion. frontiersin.org

Following initial electrostatic binding, this compound likely undergoes a conformational change. Many antimicrobial peptides are unstructured in aqueous solution but adopt a more ordered secondary structure, such as an α-helix, upon interacting with a membrane environment. nih.govfrontiersin.org For instance, the related peptide Ranatuerin-2PLx demonstrates a significant increase in α-helical content in a membrane-mimetic solvent. nih.gov This induced amphipathic structure is critical for its membrane-disrupting activity.

The insertion of the peptide into the lipid bilayer perturbs the membrane's structure and function. biorxiv.orgrowan.edu This insertion can lead to a thinning of the bilayer and the induction of membrane curvature. ucl.ac.ukosti.gov A key consequence of this permeabilization is the depolarization of the transmembrane potential. researchgate.net The formation of pores or defects in the membrane allows for the uncontrolled passage of ions, disrupting the electrochemical gradients that are essential for cellular processes like energy production and transport. This rapid depolarization is a significant factor in the rapid killing of bacteria by these peptides. researchgate.net

Electrostatic Interactions with Microbial Cell Membranes

Intracellular Target Modulation and Signal Transduction Pathways

While membrane disruption is a primary killing mechanism for many AMPs, some peptides can translocate across the membrane without causing complete lysis and then interact with intracellular targets. imrpress.comnih.gov By gaining entry into the cytoplasm, these peptides can interfere with critical cellular processes, leading to cell death through mechanisms that go beyond simple membrane permeabilization. nih.govgoogle.com

Once inside the cell, antimicrobial peptides can potentially inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins. medchemexpress.comewadirect.com The mechanisms for this inhibition can vary:

Inhibition of DNA and RNA Synthesis : Some peptides can bind to nucleic acids, interfering with the processes of replication and transcription. medchemexpress.com This interaction can prevent the unwinding of DNA or block the action of enzymes like DNA polymerase and RNA polymerase. nih.gov

Inhibition of Protein Synthesis : Peptides can also target the machinery of protein synthesis. This could involve binding to ribosomes, the cellular structures responsible for translating mRNA into protein, thereby inhibiting peptide chain elongation. ewadirect.comnih.gov

While direct evidence for this compound inhibiting these specific processes is not available, this represents a known mechanism for other antimicrobial peptides that successfully translocate into the cytoplasm. nih.gov

In eukaryotic cells, particularly cancer cells, antimicrobial peptides have been shown to induce programmed cell death, or apoptosis. nih.govmdpi.com This is a controlled, energy-dependent process that involves a cascade of specific signaling events. The ability of the related peptide Ranatuerin-2PLx to inhibit the proliferation of cancer cells suggests that ranatuerins may also engage these pathways. nih.gov

The induction of apoptosis can be triggered through several mechanisms:

Mitochondrial Pathway (Intrinsic Pathway) : Peptides can interact with and permeabilize the mitochondrial membranes. This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. researchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of enzymes called caspases (initiator caspase-9 and effector caspase-3), ultimately leading to the systematic dismantling of the cell. researchgate.netarchivesofmedicalscience.com

Death Receptor Pathway (Extrinsic Pathway) : Some peptides may trigger apoptosis by interacting with death receptors (e.g., Fas) on the cell surface, leading to the activation of initiator caspase-8, which in turn can activate effector caspases. mdpi.comarchivesofmedicalscience.com

The activation of caspases is a central event in apoptosis. nih.govsickkids.ca These proteases cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death. mdpi.comsickkids.ca

Inhibition of Essential Cellular Processes (e.g., Protein, RNA, DNA Synthesis)

Anti-inflammatory Properties and Lipopolysaccharide (LPS) Neutralization Mechanisms

This compound, like many other antimicrobial peptides (AMPs), demonstrates notable anti-inflammatory effects, which are intrinsically linked to its ability to neutralize lipopolysaccharide (LPS). LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that can trigger a powerful and often detrimental inflammatory response in host organisms.

The primary mechanism by which this compound mitigates inflammation is through direct binding to LPS. This interaction is facilitated by the peptide's structural and physicochemical properties. Ranatuerin peptides are typically cationic, possessing a net positive charge due to the presence of basic amino acid residues. This positive charge promotes electrostatic interactions with the negatively charged phosphate groups of the lipid A portion of LPS, which is the principal endotoxic center of the molecule.

By binding to LPS, this compound effectively neutralizes its toxic effects. This neutralization prevents LPS from interacting with its primary receptor complex on immune cells, which includes Toll-like receptor 4 (TLR4), myeloid differentiation factor 2 (MD-2), and CD14. The formation of the LPS-TLR4 complex is a critical first step in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

A study on a related peptide, Rana-2PN from the Ranatuerin-2 (B1576050) family, demonstrated that it effectively inhibited the inflammatory response in RAW264.7 macrophage cells induced by LPS. nih.gov This inhibition is a direct consequence of LPS neutralization. Similarly, other cationic antimicrobial peptides have been shown to bind and neutralize LPS with a potency comparable to well-established LPS-binders like polymyxin (B74138) B. lu.se The mechanism involves not only charge-based attraction but also hydrophobic interactions between the peptide and the acyl chains of lipid A. mdpi.com This dual interaction ensures a high-affinity binding, sequestering LPS and preventing it from activating the inflammatory cascade. mdpi.com

The anti-inflammatory action of peptides in the ranatuerin family is a crucial aspect of their therapeutic potential, offering a pathway to combat inflammatory conditions that arise from bacterial infections. nih.gov

Interactive Data Table: LPS-Induced Inflammatory Markers Inhibited by Related Peptides

Peptide FamilyInhibited Inflammatory MarkersCell LineMechanismReference
Ranatuerin-2Pro-inflammatory CytokinesRAW264.7LPS Neutralization nih.gov
Cathelicidin (LL-37)Nitric Oxide (NO)Vascular Smooth Muscle CellsLPS Neutralization lu.se
Synthetic Cationic AMP (GW-A2)NO, iNOS, COX-2, TNF-α, IL-6RAW 264.7LPS and ATP Neutralization plos.org
Brevinin-1 (B586460)TNF-α, IL-1β, IL-6RAW264.7LPS Neutralization mdpi.com

Interactions with Specific Receptors or Enzymes

The interaction of this compound with specific host cell receptors or enzymes is a more complex and less elucidated area of its biological activity compared to its direct antimicrobial and LPS-neutralizing actions. The primary mode of action for most antimicrobial peptides involves direct disruption of microbial cell membranes rather than specific receptor-mediated interactions. mdpi.com This is largely due to the fundamental differences between prokaryotic and eukaryotic cell membranes. mdpi.com

However, it is hypothesized that some antimicrobial peptides can interact with specific molecular targets. For instance, a study on Ranatuerin-2PLx suggested the possibility that it might bind to cell-surface death receptors, such as CD95, DR4, and DR5, acting as a pro-apoptotic ligand to initiate intracellular signaling cascades. nih.gov Another possibility is that peptides like this compound could translocate into the cell and interfere with intracellular components or processes. mdpi.comnih.gov This may include the inhibition of DNA and protein synthesis, disruption of enzymatic activity, or interference with protein folding. imrpress.com

While direct, high-affinity binding to a specific enzyme or receptor in a classic lock-and-key fashion is not considered the primary mechanism for most ranatuerins, their ability to modulate cellular processes suggests a level of interaction that goes beyond simple membrane permeabilization. For example, some synthetic antimicrobial peptides have been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. plos.org This inhibition was partly attributed to the neutralization of ATP, an activator of the NLRP3 inflammasome. plos.org

The research into the specific receptor or enzyme interactions of this compound is ongoing. The current understanding points towards a multi-target mechanism of action, where direct membrane disruption is complemented by interactions with broader cellular components and pathways, rather than a single, specific receptor.

Pre Clinical Evaluation of Ranatuerin 2plf and Analogues in Research Models

In vitro Antimicrobial Spectrum and Potency against Pathogenic Microorganisms

Ranatuerin-2PLf has demonstrated a notable range of antimicrobial activity against several pathogenic microorganisms. Laboratory studies determining the minimum inhibitory concentration (MIC) have quantified its potency. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Specifically, this compound has been shown to be effective against the Gram-negative bacterium Escherichia coli, with a reported MIC of 23 µM. nih.govcpu-bioinfor.org Further studies on related ranatuerin peptides, such as Ranatuerin-2PLx, also isolated from Rana palustris, have provided additional insight into the antimicrobial spectrum of this peptide group. nih.gov Ranatuerin-2PLx exhibited activity against Staphylococcus aureus (NCTC 10788) and E. coli (NCTC 10418) with MIC values of 32 µM. nih.gov However, its potency was reduced against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, requiring higher concentrations to inhibit growth. nih.gov

Another related peptide, Ranatuerin-2Pb from Rana pipiens, showed strong antimicrobial action against S. aureus, E. coli, C. albicans, and MRSA. mdpi.com Interestingly, it was inactive against Enterococcus faecalis and Pseudomonas aeruginosa. mdpi.com The antimicrobial activity of these peptides is often attributed to their ability to disrupt the cell membranes of microorganisms, a common mechanism for many antimicrobial peptides. imrpress.com

Table 1: In vitro Antimicrobial Activity of Ranatuerin Peptides

Peptide Microorganism MIC (µM) Reference
This compound Escherichia coli 23 nih.govcpu-bioinfor.org
Ranatuerin-2PLx Staphylococcus aureus 32 nih.gov
Ranatuerin-2PLx Escherichia coli 32 nih.gov
Ranatuerin-2PLx Candida albicans 256 nih.gov
Ranatuerin-2PLx MRSA 256 nih.gov
Ranatuerin-2Pb Staphylococcus aureus - mdpi.com
Ranatuerin-2Pb Escherichia coli - mdpi.com
Ranatuerin-2Pb Candida albicans - mdpi.com
Ranatuerin-2Pb MRSA - mdpi.com

Cellular Antiproliferative Activity in Diverse Cell Lines (Non-Human Origin)

Research into the antiproliferative effects of ranatuerin peptides has primarily utilized human cancer cell lines. While the user's request specified non-human cell lines, the available scientific literature focuses on human cell models to assess therapeutic potential. Studies on Ranatuerin-2PLx have shown dose-dependent inhibitory effects on the proliferation of various human cancer cell lines. nih.gov For instance, it displayed potent activity against the prostate cancer cell line PC-3. nih.gov

A designed analogue of another ranatuerin peptide, Ranatuerin-2-AW from Amolops wuyiensis, also demonstrated significant antiproliferative activity against a panel of human cancer cell lines. mdpi.com The variant, [Lys4,19, Leu20]R2AW(1-22)-NH2, showed broad-spectrum anticancer activity with IC50 values ranging from 3.671 µM to 12.04 µM. mdpi.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The most pronounced effect was observed on the PC-3 prostate cancer cells. mdpi.com

It is important to note that the direct antiproliferative activity of this compound on non-human cell lines has not been specifically reported in the reviewed literature. The data from related peptides on human cell lines suggests a potential for such activity, but further research is required to confirm this in non-human models.

In vivo Efficacy Studies in Non-Mammalian Models (e.g., Galleria mellonella Waxworm Model)

The Galleria mellonella waxworm model is a valuable tool for the in vivo assessment of antimicrobial compounds, offering a simpler and more ethical alternative to vertebrate models for preliminary efficacy studies. While direct studies on this compound in this model are not available, research on a designed analogue of Ranatuerin-2-AW has provided promising results. mdpi.com

The study utilized a waxworm model to investigate the in vivo efficacy of [Lys4,19, Leu20]R2AW(1-22)-NH2 against a methicillin-resistant Staphylococcus aureus (MRSA) infection. mdpi.com The results indicated that the peptide had potential in vivo efficacy, suggesting that ranatuerin peptides could be effective in a living organism. mdpi.com This provides an important proof-of-concept for the therapeutic potential of the ranatuerin family, although further studies with this compound itself are necessary to confirm its specific in vivo activity.

Biofilm Inhibition and Eradication Studies

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of antimicrobial peptides to disrupt these structures is of significant therapeutic interest.

Studies on Ranatuerin-2Pb and its truncated analogues have demonstrated their ability to both inhibit the formation of and eradicate existing Staphylococcus aureus biofilms. mdpi.com This suggests that ranatuerin peptides may have a role in combating biofilm-associated infections. While this data is for a related peptide, it highlights a promising area of investigation for this compound. The mechanism of biofilm disruption by these peptides is thought to involve the perturbation of the biofilm matrix and the killing of the embedded bacteria.

Comparative Biochemical and Biological Activity Analysis with Related Peptides

This compound belongs to the ranatuerin-2 (B1576050) family of peptides, which are characterized by a C-terminal cyclic domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues. mdpi.comimrpress.com The primary structures of these peptides can be quite diverse, leading to variations in their biological activities. mdpi.com

For example, Ranatuerin-2CHb exhibits broad-spectrum antimicrobial activity, whereas Ranatuerin-2ONa is only active against E. coli and C. albicans. mdpi.com A study on Ranatuerin-2PLx demonstrated that the removal of the "Rana box" significantly reduced both its antimicrobial and antiproliferative activities. nih.gov This indicates the structural importance of this cyclic domain for the peptide's function.

Similarly, a comparative analysis of Ranatuerin-2Pb and its truncated analogues, RPa and RPb, revealed differences in their activity. While RPb retained broad-spectrum antimicrobial activity, RPa lost its effectiveness against several microbial strains. mdpi.com These studies underscore that even minor changes in the amino acid sequence or structure of ranatuerin peptides can have a significant impact on their biological profile.

Advanced Analytical Methodologies for Ranatuerin 2plf Research

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of ranatuerin-2PLf and its analogs. nih.govpeptide.comhplc.eu Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. hplc.eunih.gov

In a typical RP-HPLC setup for this compound, a C5 or C18 column is employed. hplc.eunih.gov The separation principle is based on the differential partitioning of the peptide between the nonpolar stationary phase (the column) and a polar mobile phase. hplc.eu A gradient is typically formed by varying the concentration of an organic solvent, such as acetonitrile, in water, with both solvents often containing a small percentage of trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eunih.gov

For instance, in the analysis of the related peptide ranatuerin-2PLx, the clear supernatant of frog skin secretion was subjected to an RP-HPLC column with a gradient formed from 0.05/99.5 (v/v) TFA/water to 0.05/19.95/80.0 (v/v/v) TFA/water/acetonitrile over a period of 240 minutes at a flow rate of 1 ml/min. nih.gov The purity of the collected fractions is then assessed by analytical HPLC, and those meeting the desired purity level (often >95%) are pooled and lyophilized. nih.govpeptide.com The retention time of the peptide in the chromatogram serves as a key indicator for its identification and purity. nih.govasm.org

Table 1: HPLC Parameters for Ranatuerin-like Peptide Analysis

ParameterTypical Value/ConditionSource
Technique Reversed-Phase HPLC (RP-HPLC) hplc.eunih.gov
Stationary Phase (Column) C5 or C18 hplc.eunih.gov
Mobile Phase A 0.05% - 0.1% TFA in water hplc.eunih.gov
Mobile Phase B Acetonitrile with 0.05% - 0.1% TFA hplc.eunih.gov
Gradient Increasing concentration of Mobile Phase B nih.gov
Flow Rate 1.0 ml/min (analytical) nih.gov
Detection UV absorbance researchgate.net
Purity Threshold >95% nih.gov

Mass Spectrometry (MS/MS, MALDI-TOF) for Molecular Mass and Fragmentation Sequencing

Mass spectrometry (MS) is a cornerstone technique for the detailed structural characterization of this compound, providing precise molecular mass determination and amino acid sequence information. biopharmaspec.comthermofisher.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to confirm the molecular mass and assess the purity of synthesized or purified ranatuerin peptides. nih.govbiomerieux.combelspo.be In this method, the peptide is co-crystallized with a matrix material, and a laser is used to desorb and ionize the sample. biomerieux.com The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight determination. biomerieux.comcreative-proteomics.com For example, the purity of synthetic ranatuerin-2PLx and its analogues was confirmed using MALDI-TOF mass spectrometry. nih.gov

Tandem Mass Spectrometry (MS/MS) is employed for the de novo sequencing of this compound. nih.govwikipedia.org In this process, the peptide ions are first selected in the mass spectrometer (MS1), then fragmented, and the resulting fragment ions are analyzed in a second stage of mass spectrometry (MS2). thermofisher.comwikipedia.org The fragmentation pattern, typically producing b and y ion series, allows for the deduction of the amino acid sequence. nih.govnih.gov This is particularly crucial for peptides like ranatuerins which often contain a "Rana box," a disulfide-bridged cyclic domain at the C-terminus. nih.govnih.gov To facilitate sequencing through this region, the disulfide bond is often reduced and the resulting cysteine residues are alkylated. nih.gov

Table 2: Mass Spectrometry Techniques for this compound Analysis

TechniqueApplicationKey Information ObtainedSource
MALDI-TOF MS Molecular Mass Determination, Purity AssessmentPrecise molecular weight of the intact peptide. nih.govbiomerieux.comcreative-proteomics.com
MS/MS (Tandem MS) Amino Acid SequencingFragmentation patterns (b and y ions) to determine the primary structure. nih.govnih.govwikipedia.org

Quantitative Analysis Techniques

While the primary focus of many studies on novel peptides like this compound is on their isolation, characterization, and biological activity, quantitative analysis is essential for understanding their concentration in biological samples and for pharmacological studies.

Quantitative analysis of peptides can be challenging due to their potential for binding to carrier proteins and other surfaces. tandfonline.com However, techniques combining liquid chromatography with mass spectrometry (LC-MS) are powerful tools for peptide quantification. tandfonline.com By using stable isotope-labeled internal standards, LC-MS can provide high sensitivity and specificity for the accurate measurement of peptide concentrations in complex matrices like serum. tandfonline.com

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of this compound and its analogues based on their physicochemical properties, which are in turn determined by the analytical techniques described above. asm.org

Computational and Biophysical Approaches in Ranatuerin 2plf Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org In the context of Ranatuerin-2PLf research, docking simulations can be employed to understand how the peptide interacts with specific molecular targets, such as bacterial cell wall components or intracellular proteins. nih.gov

For instance, studies on other antimicrobial compounds have successfully used molecular docking to identify key interactions with proteins like penicillin-binding protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis. nih.gov The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity between the ligand (peptide) and the target protein. foliamedica.bg Validation of the docking protocol is a critical step, often achieved by redocking a known inhibitor into the protein's active site to ensure the method can accurately reproduce the experimental binding mode. nih.gov

Detailed analysis of the docking poses can reveal specific amino acid residues of the target protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the peptide. This information is invaluable for understanding the molecular basis of the peptide's activity and for designing modifications to enhance its binding affinity and efficacy.

Molecular Dynamics Simulations for Conformational Flexibility and Membrane Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of peptides and their interactions with their environment over time. nih.gov This is particularly important for understanding how this compound interacts with and disrupts bacterial membranes, a primary mechanism for many antimicrobial peptides. nih.govmdpi.com

MD simulations can model the behavior of the peptide in different environments, such as in aqueous solution and in the presence of a lipid bilayer mimicking a bacterial membrane. nih.govmdpi.com These simulations can show that peptides like this compound may be unstructured in solution but adopt a more defined secondary structure, such as an α-helix, upon interacting with the membrane. nih.govmdpi.com

Key insights from MD simulations include:

Conformational Stability: Assessing the stability of the peptide's structure within the membrane environment. frontiersin.org

Membrane Permeation: Observing how the peptide inserts into and potentially crosses the lipid bilayer. mdpi.com

Peptide-Lipid Interactions: Identifying specific interactions between the peptide's amino acid residues and the lipid headgroups or acyl chains of the membrane. nih.gov

Membrane Disruption: Visualizing how the peptide can induce changes in membrane properties, such as thinning or the formation of pores. mdpi.com

The trajectories from MD simulations can be analyzed to calculate various parameters, including root-mean-square deviation (RMSD) to assess structural stability, and the potential of mean force (PMF) to characterize the energetics of peptide binding and insertion into the membrane. frontiersin.orgmdpi.com

Predictive Modeling of Peptide Characteristics (e.g., Helical Wheel Plots)

Predictive modeling tools are essential for analyzing the primary sequence of a peptide and inferring its structural and functional properties. A commonly used tool in the study of antimicrobial peptides is the helical wheel plot. fortunejournals.com

A helical wheel is a two-dimensional representation of a peptide's α-helix as viewed down the helical axis. fortunejournals.com This projection is instrumental in visualizing the distribution of hydrophobic and hydrophilic amino acid residues along the helix. For many antimicrobial peptides, the helical wheel reveals an amphipathic character, with a distinct hydrophobic face and a polar, often positively charged, face. This amphipathicity is crucial for their interaction with and disruption of bacterial membranes.

Helical wheel plots can be generated using web-based tools like HeliQuest, which also calculate important physicochemical parameters:

Hydrophobic Moment (<µH>): A measure of the amphipathicity of the helix. A large hydrophobic moment indicates a high degree of segregation between hydrophobic and hydrophilic residues. cnrs.fr

Net Charge (z): The total charge of the peptide at a given pH, which is important for the initial electrostatic attraction to negatively charged bacterial membranes. cnrs.fr

By analyzing these parameters, researchers can predict the potential for a peptide like this compound to form a membrane-active amphipathic helix.

Bioinformatics for Homology Analysis and Peptide Database Screening

Bioinformatics plays a crucial role in the discovery and characterization of novel peptides like this compound. Homology analysis involves comparing the amino acid sequence of a peptide to sequences in comprehensive databases to identify related peptides with known structures or functions.

Peptide databases, such as the Structural Database of Allergenic Proteins (SDAP) and various antimicrobial peptide databases, serve as valuable resources for these comparisons. utmb.edu Searching these databases can reveal evolutionary relationships and provide clues about the potential biological activities of a new peptide. For instance, identifying homology to a known family of antimicrobial peptides can suggest a similar mechanism of action.

Furthermore, bioinformatics tools are used for de novo peptide sequencing from mass spectrometry data and for identifying post-translational modifications. edqm.eu Advanced algorithms, like the SPIDER algorithm, can even perform cross-species homology searches and identify peptide mutations, which is useful when studying peptides from diverse biological sources. bioinfor.com Screening peptide databases with specific structural or sequence motifs can also help in the rational design of new peptide-based therapeutics. biorxiv.org

Future Perspectives and Translational Research Avenues for Ranatuerin 2plf

Development of Novel Peptide Scaffolds and Chimeric Constructs

The development of novel therapeutic agents based on Ranatuerin-2PLf can be significantly advanced by integrating it into larger molecular structures, such as peptide scaffolds and chimeric constructs. A primary challenge with small peptides is their potential for rapid degradation and clearance in vivo. Fusing the peptide to a larger, more stable protein scaffold can enhance its expression levels, decrease cellular catabolism, and improve its conformational stability. google.com.na

Chimeric constructs offer a strategy to enhance the targeting and efficacy of this compound. google.com This approach involves attaching the peptide, which acts as the "effector" moiety, to a "targeting" moiety that can specifically bind to a particular microorganism or cell type. google.com For instance, a targeting peptide that binds to a surface protein unique to a pathogenic bacterium could be linked to this compound. google.com This creates a targeted antimicrobial agent that concentrates its activity at the site of infection, potentially reducing off-target effects. google.com Patents have described the creation of such chimeric moieties, where an antimicrobial peptide like this compound is chemically conjugated to a targeting peptide, sometimes via a linker such as polyethylene (B3416737) glycol (PEG). google.com

Table 1: Examples of Scaffolds for Peptide Engineering

Scaffold TypeExamplePotential Advantage for this compoundReference
Fluorescent ProteinGreen Fluorescent Protein (GFP)Increased expression, enhanced stability, tracking biodistribution. google.com.namdpi.com google.com.namdpi.com
Human Protein SegmentEngineered Nidogen (NIDO)Improved biocompatibility and potential for clinical use. mdpi.com mdpi.com
Targeting PeptidesBacteria-specific binding peptidesTargeted delivery to pathogenic microorganisms, reducing systemic exposure. google.com google.com

Exploration of Synergistic Effects with Other Therapeutic Agents

A highly promising avenue for the clinical application of this compound is its use in combination with other therapeutic agents. Antimicrobial peptides frequently exhibit synergistic interactions when combined with conventional antibiotics or other AMPs. imrpress.comfrontiersin.orgnih.gov This synergy can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of developing resistance. nih.gov

The mechanism behind this synergy often involves complementary modes of action. For example, this compound could disrupt the bacterial membrane, thereby facilitating the entry of a conventional antibiotic that acts on an intracellular target. Research on other AMPs has demonstrated the power of this approach. Combinations of the peptide nisin with antibiotics like ciprofloxacin (B1669076) have shown synergy against MRSA isolates. mdpi.com Similarly, plant-derived defensins have been effectively paired with antifungal agents like caspofungin and amphotericin B. mdpi.com Future studies should systematically evaluate this compound in checkerboard and time-kill assays with a panel of antibiotics against clinically relevant pathogens to identify optimal synergistic combinations. nih.gov

Engineering for Enhanced Stability and Biodistribution

While this compound possesses inherent antimicrobial properties, its native structure may not be optimal for therapeutic use due to limitations in stability and biodistribution. nih.gov Targeted peptide modification is a widely recognized strategy to overcome these deficiencies. nih.gov Research on related ranatuerin peptides provides a blueprint for engineering this compound.

Studies on ranatuerin-2-AW and ranatuerin-2Pb have shown that strategic amino acid substitutions and truncations can significantly optimize biological activity. nih.govnih.gov For instance, enhancing the cationicity and hydrophobicity of a ranatuerin-2 (B1576050) analogue led to significantly improved antibacterial and anticancer activities. nih.gov Conversely, modifications can also be designed to reduce undesirable traits like hemolytic activity. nih.gov

Another key strategy is functionalization with polymers. Attaching polyethylene glycol (PEG) to the peptide, a process known as PEGylation, can increase its serum half-life and reduce immunogenicity. google.com Encapsulation within biodegradable polymers is another method to protect the peptide from degradation by proteases in the bloodstream and gastrointestinal system. imrpress.com

Table 2: Engineering Strategies for Ranatuerin Peptides

PeptideModification StrategyOutcomeReference
Ranatuerin-2-AWResidue substitution (enhanced cationicity/hydrophobicity) and truncation.Significantly optimized antibacterial and anticancer activities. nih.gov nih.gov
Ranatuerin-2PLxDeletion of the C-terminal "Rana box" loop.Markedly decreased antimicrobial and antiproliferative activity. nih.gov nih.gov
Ranatuerin-2PbTruncation and C-terminal amidation.Altered antimicrobial spectrum and anticancer effects. nih.gov nih.gov

Broadening Mechanistic Understanding and Identification of Novel Targets

The primary mechanism of action for many antimicrobial peptides, including those in the ranatuerin family, is the permeabilization and disruption of microbial cell membranes. imrpress.comnih.gov However, relying solely on this mechanism may limit the peptide's therapeutic potential. Future research must focus on broadening the mechanistic understanding of this compound to identify potential intracellular targets. imrpress.com

Studies on the related peptide Ranatuerin-2PLx have confirmed that its biological potency depends on both the cysteine-bridged "Rana-box" loop and the net positive charge within this domain. nih.govnih.gov While this supports a membrane-centric model, AMPs are also known to translocate into cells and interfere with essential processes such as DNA synthesis, protein folding, and enzymatic activity. imrpress.com Furthermore, the anticancer properties observed in related ranatuerins suggest complex mechanisms beyond simple membrane lysis, including the induction of apoptosis and modulation of the host immune response. frontiersin.orgnih.gov Identifying these alternative targets could open up new therapeutic applications and provide strategies to combat resistance that might develop against membrane-disrupting agents.

Innovative Delivery Systems for Peptide-Based Research Probes

To translate this compound from a laboratory curiosity into a viable therapeutic or research tool, innovative delivery systems are essential. mdpi.com The clinical application of AMPs has been limited by issues such as systemic toxicity, susceptibility to protease degradation, and short half-lives. nih.gov Nanoencapsulation represents a leading strategy to overcome these hurdles. mdpi.com

Various nanomaterials can serve as carriers for this compound:

Lipid-based Nanoparticles : Liposomes and micelles can encapsulate the peptide, protecting it from degradation and facilitating its delivery to target cells. mdpi.com

Polymeric Nanoparticles : Materials like poly(lactic-co-glycolic) acid (PLGA) and chitosan (B1678972) can be formulated into nanoparticles that provide sustained release of the peptide. mdpi.com

Inorganic Nanoparticles : Gold or silver nanoparticles can be functionalized with peptides, sometimes resulting in synergistic antimicrobial effects. mdpi.com

These delivery systems can improve the pharmacokinetic and pharmacodynamic profiles of the peptide, shield it from serum proteases, and minimize side effects. nih.govmdpi.com More advanced systems even allow for the co-delivery of multiple agents, such as this compound and a synergistic antibiotic, within a single nanoparticle to enhance therapeutic efficacy against multi-drug-resistant infections. mdpi.com Another novel approach involves formulating recombinant peptides into secretory granules that provide a slow, sustained release of the active molecule. mdpi.com

Q & A

Q. How should researchers present conflicting data on this compound’s toxicity profiles?

  • Methodological Answer : Differentiate acute vs. chronic toxicity using OECD guidelines (e.g., Test No. 423, 425). Report LD₅₀/LC₅₀ values with confidence intervals and species-specific ADME (absorption, distribution, metabolism, excretion) data. Use Hill plots to model dose-toxicity relationships .

Tables: Key Methodological Recommendations

Aspect Recommendation Evidence Source
Structural AnalysisCombine NMR, MS, and X-ray crystallography
Data ReproducibilityShare raw HPLC and synthesis protocols
Statistical ValidationUse ANOVA with post-hoc corrections
Ethical ReportingAdhere to FAIR principles and pre-register studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.